Product packaging for 2'-Deoxythymidine-5'-Triphosphate Sodium Salt(Cat. No.:CAS No. 3624-46-2)

2'-Deoxythymidine-5'-Triphosphate Sodium Salt

Katalognummer: B1236725
CAS-Nummer: 3624-46-2
Molekulargewicht: 548.11 g/mol
InChI-Schlüssel: KNVJTOALWGZWAI-SPSULGLQSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Significance of Deoxynucleoside Triphosphates (dNTPs) in Cellular Processes

Deoxynucleoside triphosphates (dNTPs), which include deoxyadenosine (B7792050) triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP), are the fundamental monomers that DNA polymerases use to build new DNA strands. chemicalbook.com The fidelity of DNA replication and repair is critically dependent on a balanced supply of these four dNTPs. mdpi.com An imbalance in the cellular pools of dNTPs can lead to increased mutation rates and genomic instability, which are hallmarks of cancer. mdpi.comresearchgate.net

Beyond their role as substrates for DNA synthesis, dNTPs are also involved in cellular signaling pathways and are essential for processes such as DNA repair, where they provide the necessary components to patch up damaged DNA. nih.govbiologists.com

Overview of Thymidine (B127349) 5'-triphosphate as a Fundamental Deoxynucleotide Building Block

Thymidine 5'-triphosphate is unique among the dNTPs as it is almost exclusively found in DNA and not RNA, where its structural analogue, uridine (B1682114) triphosphate (UTP), is used instead. youtube.com Structurally, dTTP consists of the pyrimidine (B1678525) base thymine (B56734), a deoxyribose sugar, and a triphosphate group. It is the triphosphate moiety that provides the energy for the formation of the phosphodiester bond that links nucleotides together in a growing DNA chain. nih.gov During DNA synthesis, DNA polymerase catalyzes the addition of dTTP to the 3'-hydroxyl end of a primer strand, opposite an adenine (B156593) residue on the template strand, releasing pyrophosphate in the process. nih.gov

Historical Context of dTTP Research within Molecular Biology

The journey to understanding the role of dTTP is intertwined with the foundational discoveries of molecular biology. A pivotal moment came in the mid-1950s with the work of Arthur Kornberg and his colleagues. nih.gov In 1956, they were the first to isolate and characterize the enzyme now known as DNA polymerase I from Escherichia coli. nih.gov Kornberg's groundbreaking in vitro experiments demonstrated that DNA could be synthesized outside of a living cell, a feat that earned him a share of the 1959 Nobel Prize in Physiology or Medicine. nih.gov These experiments crucially identified the requirements for DNA synthesis: a DNA template, a primer, magnesium ions, and all four dNTPs, including dTTP. nih.gov

The de novo synthesis of dTTP itself was another area of intense research. The enzyme thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), was identified as a key player in providing the thymidine nucleotide for DNA synthesis. biologists.comnih.gov This pathway highlighted the intricate metabolic network that ensures a balanced supply of dNTPs for genome integrity. nih.gov

The advent of revolutionary techniques such as the Polymerase Chain Reaction (PCR) in 1985 and Sanger sequencing in 1977 further solidified the importance of dTTP in the laboratory. mdpi.comresearchgate.netnih.govresearchgate.net These methods, which rely on the in vitro synthesis of DNA, would be impossible without a stable and pure supply of dNTPs, including Thymidine 5'-triphosphate tetrasodium (B8768297) salt. sigmaaldrich.com

Chemical and Physical Properties of Thymidine 5'-triphosphate Tetrasodium Salt

The tetrasodium salt of dTTP is a commonly used form in research due to its stability and solubility in aqueous solutions.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₂Na₄O₁₄P₃ nih.gov
Molecular Weight 570.09 g/mol nih.gov
Appearance White to off-white powder or crystals sigmaaldrich.com
Purity ≥95% nih.gov
Storage Temperature -20°C researchgate.net

This table provides a summary of the key chemical and physical properties of Thymidine 5'-triphosphate tetrasodium salt.

Detailed Research Findings

Enzymatic Synthesis of dTTP

The primary route for the de novo synthesis of dTTP begins with the conversion of dUMP to dTMP, a reaction catalyzed by the enzyme thymidylate synthase. researchgate.net This step is a critical control point in the pyrimidine nucleotide biosynthetic pathway. Subsequent phosphorylation events, catalyzed by thymidylate kinase and nucleoside diphosphate (B83284) kinase, convert dTMP to deoxythymidine diphosphate (dTDP) and then to the final product, dTTP. Research has also explored one-pot enzymatic synthesis of dTTP using recombinant E. coli cells that co-express key enzymes, demonstrating the potential for efficient and large-scale production of this vital molecule.

dTTP in DNA Replication and Repair

The accurate replication of the genome relies on the precise incorporation of dNTPs. Kinetic studies of DNA polymerases have provided detailed insights into the mechanism of dTTP incorporation. For instance, pre-steady-state kinetic analysis allows for the determination of the rates of nucleotide binding and the chemical step of phosphodiester bond formation. researchgate.net Comparative studies of different DNA polymerases have revealed variations in their efficiency and fidelity when incorporating dTTP, highlighting the specialized roles of these enzymes in processes like leading and lagging strand synthesis and DNA repair. For example, studies on human DNA polymerase η have shown its efficiency in incorporating both dCTP and dTTP opposite the DNA lesion O6-methyl-2'-deoxyguanosine, providing a mechanism for translesion synthesis. nih.gov Furthermore, the maintenance of balanced dNTP pools, including dTTP, is crucial for preventing mutations and ensuring genome stability. mdpi.com Imbalances can lead to replication stress and are associated with various diseases. biologists.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2Na3O14P3 B1236725 2'-Deoxythymidine-5'-Triphosphate Sodium Salt CAS No. 3624-46-2

Eigenschaften

CAS-Nummer

3624-46-2

Molekularformel

C10H14N2Na3O14P3

Molekulargewicht

548.11 g/mol

IUPAC-Name

trisodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] phosphate

InChI

InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+,8+;;;/m0.../s1

InChI-Schlüssel

KNVJTOALWGZWAI-SPSULGLQSA-K

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Andere CAS-Nummern

27821-54-1

Synonyme

2'-deoxythymidine-5'-triphosphate
deoxythymidine triphosphate
dTTP
thymidine 5'-triphosphate
thymidine 5'-triphosphate, magnesium salt
thymidine 5'-triphosphate, P''-(32)P-labeled
thymidine 5'-triphosphate, trisodium salt
thymidine triphosphate

Herkunft des Produkts

United States

Biochemical Pathways of Thymidine 5 Triphosphate Metabolism

De Novo Synthesis Pathways of dTTP

The de novo synthesis of dTTP is an intricate process that begins with the reduction of ribonucleotides and culminates in the formation of deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to dTTP. excedr.com This pathway is tightly regulated to ensure a balanced supply of deoxyribonucleotides for DNA synthesis.

Ribonucleotide Reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs). nih.govwikipedia.org This reaction involves the reduction of the 2'-hydroxyl group on the ribose sugar, a crucial step in the formation of all deoxyribonucleotides required for DNA synthesis. frontiersin.orgresearchgate.net RNR's activity is intricately regulated through allosteric mechanisms to maintain a balanced pool of dNTPs, as imbalances can lead to increased mutation rates and genomic instability. frontiersin.orgtandfonline.com The enzyme itself is a heterotetramer composed of two subunits, R1 and R2. nih.gov The R1 subunit contains the active site and allosteric effector binding sites, while the R2 subunit houses a tyrosyl-free radical essential for the catalytic process. nih.gov

Table 1: Key Characteristics of Ribonucleotide Reductase (RNR)

FeatureDescription
Function Catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).
Substrates ADP, GDP, CDP, UDP.
Regulation Allosterically regulated by ATP (activator) and dATP (inhibitor) to control overall activity and substrate specificity. wikipedia.orgtandfonline.com
Structure Typically a heterotetramer of R1 and R2 subunits in mammalian cells. nih.gov
Significance The sole enzyme responsible for the de novo synthesis of all four deoxyribonucleotides. frontiersin.orgtandfonline.com

Thymidylate Synthase (TS), encoded by the TYMS gene, plays a pivotal role in the de novo synthesis of dTMP, the immediate precursor to dTTP. wikipedia.orgebi.ac.uk This enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate as the methyl group donor. ebi.ac.ukproteopedia.org This reaction is unique as it is the only de novo pathway for dTMP production. ebi.ac.uk The mechanism involves the formation of a covalent intermediate between a cysteine residue in the active site of TS and dUMP. wikipedia.org The inhibition of TS can lead to an imbalance in deoxynucleotides and an accumulation of dUMP, which can cause DNA damage. wikipedia.org

The reaction catalyzed by Thymidylate Synthase is as follows: dUMP + 5,10-methylenetetrahydrofolate → dTMP + dihydrofolate ebi.ac.uk

The de novo synthesis of dTTP involves a series of enzymatic reactions with several key intermediates and precursors. The pathway begins with ribonucleoside diphosphates, which are converted to deoxyribonucleoside diphosphates by RNR. nih.gov Specifically for dTTP synthesis, UDP is first converted to dUDP, which is then phosphorylated to dUTP. dUTP is subsequently hydrolyzed to dUMP by dUTPase, a step that is crucial to prevent the misincorporation of uracil (B121893) into DNA. excedr.com dUMP then serves as the substrate for Thymidylate Synthase to produce dTMP. wikipedia.org The dTMP is then sequentially phosphorylated by thymidylate kinase and a nucleoside diphosphate (B83284) kinase to yield dTDP and finally dTTP. wikipedia.org The one-carbon donor for the TS reaction, 5,10-methylenetetrahydrofolate, is regenerated through the folate cycle, involving enzymes like serine hydroxymethyltransferase and dihydrofolate reductase. nih.gov

Table 2: Enzymatic Steps and Intermediates in De Novo dTTP Synthesis

StepEnzymeSubstrateProduct
1Ribonucleotide Reductase (RNR)UDPdUDP
2Nucleoside Diphosphate KinasedUDPdUTP
3dUTPasedUTPdUMP
4Thymidylate Synthase (TS)dUMPdTMP
5Thymidylate KinasedTMPdTDP
6Nucleoside Diphosphate KinasedTDPdTTP

Salvage Pathways for dTTP Synthesis

In addition to the de novo pathway, cells can synthesize dTTP through a salvage pathway, which recycles thymidine (B127349) derived from the breakdown of DNA both within the cell and from extracellular sources. nih.govresearchgate.net This pathway is particularly important in cells that have a limited capacity for de novo synthesis.

The key enzymes in the thymidine salvage pathway are thymidine kinases (TK), which catalyze the phosphorylation of thymidine to dTMP. nih.govmdpi.com Mammalian cells have two main isoforms of thymidine kinase: TK1 and TK2. wikipedia.orgwikipedia.org TK1 is a cytosolic enzyme whose expression and activity are cell-cycle dependent, peaking during the S phase to provide dTMP for DNA replication. wikipedia.orgpnas.org In contrast, TK2 is a mitochondrial enzyme that is constitutively expressed and is not cell-cycle regulated. wikipedia.orgwikipedia.org TK2 is primarily responsible for the synthesis of mitochondrial DNA precursors. wikipedia.org Both enzymes utilize ATP as the phosphate (B84403) donor in the phosphorylation of thymidine. wikipedia.org

The reaction catalyzed by Thymidine Kinase is: Thymidine + ATP → dTMP + ADP wikipedia.org

Table 3: Comparison of Thymidine Kinase Isoforms

FeatureThymidine Kinase 1 (TK1)Thymidine Kinase 2 (TK2)
Location Cytosol and Nucleus nih.govMitochondria wikipedia.org
Expression Cell-cycle dependent (S phase) wikipedia.orgpnas.orgConstitutive (cell-cycle independent) wikipedia.orgwikipedia.org
Primary Role Synthesis of dTMP for nuclear DNA replication. nih.govSynthesis of dTMP for mitochondrial DNA. wikipedia.org
Substrate Specificity Narrow, primarily thymidine and deoxyuridine. pnas.orgBroader, phosphorylates other deoxynucleosides as well.

The salvage pathway is dependent on the uptake of extracellular thymidine into the cell, a process mediated by specialized deoxynucleoside transporters. nih.gov These transporters are membrane proteins that facilitate the movement of nucleosides across the cell membrane. There are two main families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.gov ENTs facilitate the bidirectional transport of nucleosides down their concentration gradient, while CNTs are sodium-dependent and can transport nucleosides against their concentration gradient. nih.gov The expression and activity of these transporters can vary between different cell types and can influence the efficiency of the thymidine salvage pathway. nih.gov

Catabolism and Degradation of dTTP

The intracellular concentration of thymidine 5'-triphosphate (dTTP) is meticulously regulated to ensure the fidelity of DNA replication and repair. While the synthesis of dTTP is tightly linked to the cell cycle, its degradation is equally important in maintaining a balanced deoxynucleoside triphosphate (dNTP) pool. The catabolic pathways of dTTP involve a series of enzymatic reactions that ultimately break down the molecule into its constituent parts, preventing its accumulation to potentially toxic levels. This section will detail the primary mechanisms involved in the catabolism and degradation of dTTP.

Mechanisms of 5'-Deoxyribonucleotidase Activity (e.g., Mitochondrial 5'-deoxyribonucleotidase, mdN)

A key step in the catabolism of thymidine nucleotides is the dephosphorylation of thymidine monophosphate (dTMP). This reaction is catalyzed by 5'-deoxyribonucleotidases. In mitochondria, a specific enzyme known as mitochondrial 5'(3')-deoxyribonucleotidase (mdN), also referred to as dNT-2, plays a crucial role. nih.gov This enzyme specifically catalyzes the dephosphorylation of deoxyuridine monophosphate (dUMP) and dTMP. nih.gov

The primary function of mdN is to regulate the size of the pyrimidine (B1678525) deoxyribonucleotide pools within the mitochondria. By converting dTMP back to thymidine, mdN participates in a substrate cycle with mitochondrial thymidine kinase. This regulation is vital because an excess of dTTP can lead to aberrant mitochondrial DNA replication. nih.gov The human mitochondrial deoxyribonucleotidase exhibits a high degree of specificity for the deoxyribo form of nucleoside 5'-monophosphates. This specificity is attributed to the presence of specific amino acid residues (Ile-133, Phe-49, and Phe-102) that create an unfavorable environment for the 2'-hydroxyl group of ribonucleoside 5'-monophosphates. nih.gov

While mdN acts on dTMP, the degradation of dTTP to dTMP is thought to occur through transphosphorylation reactions, effectively reversing the steps of its synthesis. nih.gov This stepwise dephosphorylation ensures a controlled reduction in the dTTP pool, with mdN acting at the final step to produce the deoxynucleoside.

SAMHD1-mediated Hydrolysis of Deoxynucleoside Triphosphates

A major pathway for the degradation of dTTP and other dNTPs is through the activity of the sterile alpha motif and HD-domain containing protein 1 (SAMHD1). SAMHD1 is a dNTP triphosphohydrolase that catalyzes the hydrolysis of dNTPs into their corresponding deoxynucleosides and an inorganic triphosphate. This enzyme is a key regulator of cellular dNTP pools.

The catalytic activity of SAMHD1 is allosterically regulated. It requires the binding of GTP or dGTP to its primary allosteric site and a dNTP to a secondary allosteric site to form a catalytically active tetramer. SAMHD1 can hydrolyze all four canonical dNTPs, including dTTP.

Kinetic studies have shown that the apparent turnover rates for different dNTP substrates vary, with the order being dATP > dTTP > dCTP > dGTP when each is present as the sole substrate. The hydrolysis of dNTPs by SAMHD1 is a crucial mechanism for maintaining low dNTP levels, particularly in non-cycling cells.

Kinetic Parameters of SAMHD1 with Different dNTP Substrates
dNTP SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Relative Turnover Rate
dATPData not consistently reportedData not consistently reportedHighest
dTTPData not consistently reportedData not consistently reportedHigh
dCTPData not consistently reportedData not consistently reportedModerate
dGTPData not consistently reportedData not consistently reportedLowest

Regulation of Intracellular Thymidine 5 Triphosphate Pool Homeostasis

Cell Cycle-Dependent Regulation of dTTP Levels

The demand for dTTP fluctuates dramatically throughout the cell cycle, peaking during the S phase when DNA replication occurs. nih.gov To meet this demand, cells have evolved sophisticated mechanisms to tightly couple dTTP production with cell cycle progression.

S-Phase Induction and Coordination of dNTP Synthesis Enzymes

The transition from the G1 to the S phase of the cell cycle triggers a significant increase in the synthesis of enzymes required for dNTP production. Key among these are thymidine (B127349) kinase 1 (TK1) and thymidylate kinase (TMPK), which are involved in the salvage pathway of dTTP synthesis, and ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis pathway. nih.govfondazionetelethon.it The expression of the genes encoding these enzymes is largely controlled by the E2F family of transcription factors, which become active at the G1/S boundary. This coordinated induction leads to a substantial expansion of the dTTP pool, with studies showing that the dTTP pool size in S-phase cells can be up to 20-fold larger than in quiescent G0-phase cells. nih.gov This ensures a sufficient supply of dTTP to support the high fidelity and processivity of DNA polymerases during replication. oup.com

Anaphase-Promoting Complex/Cyclosome (APC/C) Control of dTTP Pool Size

Following the completion of DNA synthesis in the S phase, the high levels of dTTP are no longer required and can even be detrimental. The Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, plays a crucial role in reducing the dTTP pool during mitosis and early G1 phase. nih.govnih.govnih.gov The APC/C, in conjunction with its co-activators Cdc20 and Cdh1, targets key enzymes in dTTP synthesis for proteasomal degradation. nih.gov

Specifically, TMPK is targeted for degradation by both APC/C-Cdc20 and APC/C-Cdh1 from mitosis into early G1. nih.gov In contrast, TK1 is targeted by APC/C-Cdh1 after mitotic exit. nih.gov This sequential degradation ensures a timely reduction in dTTP production. The level of dTTP is lowest in mitotic-blocked cells and begins to rise again as cells progress through the G1 phase, correlating with the re-expression of TMPK. nih.gov Disruption of this APC/C-mediated degradation leads to an abnormally expanded dTTP pool, dNTP imbalance, and a significant increase in the gene mutation rate, highlighting the importance of this regulatory mechanism in maintaining genomic stability. nih.govnih.gov

Allosteric Regulation of Key Enzymes in dTTP Metabolism

In addition to cell cycle-dependent expression, the activity of enzymes involved in dTTP synthesis is subject to rapid and sensitive allosteric regulation. This allows for fine-tuning of dNTP pools in response to immediate cellular needs.

Interplay of Synthetic and Catabolic Enzymes in Maintaining dNTP Pool Balance

The precise concentration of dTTP is determined by the dynamic equilibrium between its synthesis and degradation. A complex network of anabolic and catabolic enzymes works in concert across different cellular compartments to maintain this balance. nih.gov

Nuclear and Mitochondrial dNTP Pool Dynamics

Eukaryotic cells maintain distinct dNTP pools in the nucleus and mitochondria to support the replication and repair of their respective genomes. nih.govpnas.org While the nuclear dNTP pool is primarily supplied by de novo synthesis and the cytosolic salvage pathway, which are tightly linked to the cell cycle, mitochondrial dNTP pools have a different regulatory landscape. nih.govpnas.org

Mitochondria lack a de novo synthesis pathway and must import dNTPs or their precursors from the cytosol. nih.govpnas.org They possess their own set of salvage pathway enzymes, including a distinct mitochondrial thymidine kinase (TK2). nih.gov In proliferating cells, the mitochondrial dNTP pools appear to be in rapid communication with the much larger cytosolic pools, with cytosolic de novo synthesis being a major contributor to mitochondrial dTTP. nih.govpnas.org In contrast, in non-dividing (resting) cells, where cytosolic dNTP synthesis is low, the intramitochondrial salvage pathway becomes the primary source of dNTPs for mitochondrial DNA maintenance. nih.govpnas.org

Furthermore, mitochondria have their own catabolic enzymes, such as the deoxyribonucleotidase dNT-2, which specifically dephosphorylates thymine (B56734) deoxyribonucleotides. nih.gov This enzyme helps to prevent the over-accumulation of dTTP within the mitochondria, which can be toxic and lead to mutations in mitochondrial DNA. nih.gov The interplay between import, intramitochondrial synthesis, and degradation ensures the maintenance of a balanced dNTP pool within the mitochondria, independent of the nuclear cell cycle. nih.govpnas.org

Data Tables

Table 1: Key Enzymes in dTTP Metabolism and their Regulation

EnzymeFunctionPrimary RegulationCell Cycle Peak
Thymidine Kinase 1 (TK1) Phosphorylates thymidine to dTMP (salvage pathway)Transcriptional (E2F), Proteasomal degradation (APC/C-Cdh1)S Phase
Thymidylate Kinase (TMPK) Phosphorylates dTMP to dTDPTranscriptional (E2F), Proteasomal degradation (APC/C-Cdc20/Cdh1)S Phase
Ribonucleotide Reductase (RNR) Reduces ribonucleotides to deoxyribonucleotides (de novo pathway)Transcriptional, Allosteric feedback by dNTPsS Phase
Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligase, targets proteins for degradationCo-activator binding (Cdc20, Cdh1)Mitosis/Early G1

Table 2: Relative dNTP Pool Changes During the Cell Cycle

Cell Cycle PhaseRelative dTTP LevelKey Regulatory Event
G0/G1 LowLow expression of TK1, TMPK, RNR; APC/C-mediated degradation active
S High (up to 20-fold increase)E2F-mediated induction of TK1, TMPK, RNR
G2/M DecreasingAPC/C activation leading to degradation of TK1 and TMPK

Enzymatic Interactions and Molecular Mechanisms Involving Thymidine 5 Triphosphate

Substrate for DNA Polymerases in Nucleic Acid Synthesis

The central role of dTTP is to act as a substrate for DNA polymerases during the process of DNA replication and repair. sigmaaldrich.comexcedr.com DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of the incoming dTTP, releasing a pyrophosphate molecule. sbsgenetech.com This reaction occurs when the template strand contains a deoxyadenosine (B7792050) (A), as dTTP forms a stable Watson-Crick base pair with adenine (B156593) via two hydrogen bonds. baseclick.euwikipedia.org

High-fidelity DNA replication is crucial for the accurate transmission of genetic information. Replicative DNA polymerases, such as Pol α, Pol δ, and Pol ε in eukaryotes, have evolved sophisticated mechanisms to ensure the correct nucleotide is incorporated. The fidelity of these enzymes is governed by an induced-fit mechanism within the polymerase's active site, which recognizes the specific geometry of the correct Watson-Crick base pair (A-T and G-C). nih.govyoutube.com

The process involves multiple steps: the polymerase binds to the DNA, the correct dNTP binds to the active site, and then the chemical reaction of phosphodiester bond formation occurs. nih.gov An incorrect nucleotide, such as dTTP attempting to pair with guanine (B1146940) or cytosine, will not fit as well into the active site, leading to a slower reaction rate or rejection of the nucleotide. youtube.com

Table 1: Comparative Fidelity of DNA Polymerases
DNA PolymerasePrimary FunctionProofreading (3'-5' Exonuclease)Typical Error Rate
Polymerase αPrimer synthesis, Initiation of replicationNo~10-4 to 10-5
Polymerase δLagging strand synthesisYes~10-6 to 10-7
Polymerase εLeading strand synthesisYes~10-6 to 10-7

When replicative polymerases encounter DNA damage, they often stall, which can lead to replication fork collapse and cell death. nih.gov To overcome this, cells employ specialized translesion synthesis (TLS) polymerases. nih.govexlibrisgroup.com These polymerases have more open and flexible active sites, allowing them to accommodate and bypass DNA lesions, albeit often with lower fidelity than replicative polymerases. nih.govnih.gov

Human DNA polymerase eta (hpol η) is a key TLS polymerase known for its remarkable ability to accurately bypass UV-induced cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), particularly thymine-thymine (T-T) dimers. nih.govyoutube.com When hpol η encounters a T-T dimer, it incorporates two adenine nucleotides opposite the lesion, using dTTP's complement, dATP, as the substrate. youtube.com However, the general mechanism of nucleotide incorporation by hpol η, including for dTTP, is distinct. It has a spacious active site that can tolerate distortions. nih.govnih.gov While it maintains base selectivity, its rate of incorporating correct nucleotides is significantly slower than high-fidelity polymerases, and it has a much lower affinity for the incoming nucleotide. nih.govuiowa.edu For example, hpol η incorporates the correct nucleotide opposite an undamaged template base at a rate approximately 1000-fold lower than when incorporating the corresponding dNTP. nih.govnih.gov This lower affinity might be a regulatory mechanism, ensuring hpol η is only active when dNTP concentrations are high, such as during a DNA damage response. uiowa.edu

Interaction with Reverse Transcriptases in Retroviral Replication

Retroviruses, such as the Human Immunodeficiency Virus (HIV), have an RNA genome that must be converted into DNA to integrate into the host cell's genome. nih.gov This process, known as reverse transcription, is catalyzed by the viral enzyme reverse transcriptase (RT). nih.govnih.gov Reverse transcriptase uses the viral RNA as a template to synthesize a complementary DNA strand, utilizing the host cell's pool of deoxynucleoside triphosphates, including dTTP. nih.gov

HIV-1 RT uses dTTP as a substrate to incorporate deoxythymidine monophosphate into the nascent viral DNA strand opposite adenine bases on the RNA template. nih.govresearchgate.net The interaction between dTTP and the active site of HIV-1 RT is a critical target for antiviral therapy. Nucleoside reverse transcriptase inhibitors (NRTIs), such as Azidothymidine (AZT), are analogs of thymidine (B127349). Once inside the cell, they are phosphorylated to their triphosphate form (e.g., AZT-TP). This analog competes with the natural dTTP for binding to the RT active site. acs.org Because these analogs lack a 3'-hydroxyl group, their incorporation into the growing DNA chain results in chain termination, halting viral replication. biorxiv.org

Allosteric Modulation of Enzyme Activity by dTTP Concentrations

Beyond its role as a direct substrate, dTTP also functions as an allosteric modulator, binding to regulatory sites on enzymes to control their activity. This regulation is vital for maintaining a balanced pool of the four dNTPs required for DNA synthesis. nih.gov

Table 2: Allosteric Regulation of Ribonucleotide Reductase by dTTP
Effector Nucleotide Bound to Specificity SitePreferred SubstrateProduct
ATPCDP, UDPdCDP, dUDP
dTTPGDPdGDP
dGTPADPdADP

Sterile alpha motif and HD-domain containing protein 1 (SAMHD1) is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase. pnas.org This enzyme plays a critical role in maintaining low dNTP levels in non-dividing cells, such as macrophages and resting T-cells, which serves as an intrinsic antiviral defense mechanism against retroviruses like HIV. pnas.orgnih.gov SAMHD1 hydrolyzes dNTPs into their corresponding deoxynucleosides and an inorganic triphosphate. pnas.orgpnas.org

The catalytic activity of SAMHD1 is itself allosterically regulated by dNTPs. For SAMHD1 to become active, it must assemble into a tetramer. nih.gov This assembly is promoted by the binding of a guanosine (B1672433) triphosphate (GTP) or dGTP to a primary allosteric site (A1) and the binding of any dNTP, including dTTP, to a second, nonspecific allosteric site (A2). pnas.org Therefore, dTTP acts as both a substrate and an allosteric activator of SAMHD1. The binding of dTTP to the A2 site helps to stabilize the catalytically active tetrameric form of the enzyme, promoting the hydrolysis of the cellular dNTP pool. nih.govpnas.org The EC50 values for this dNTP-dependent activation are in the low micromolar range (2-20 µM), which are concentrations found in cycling cells, suggesting this mechanism helps regulate dNTP pools during the cell cycle. nih.gov By degrading dNTPs, including dTTP, SAMHD1 prevents their accumulation to mutagenic levels and restricts viral replication by depleting the necessary building blocks. nih.govnih.govnih.gov

Role of Thymidine 5 Triphosphate in Fundamental Cellular Processes

DNA Replication Dynamics and Efficiency

Deoxythymidine triphosphate is a fundamental building block in the process of DNA replication. excedr.com DNA polymerase, the enzyme responsible for synthesizing new DNA strands, utilizes dTTP along with the other three dNTPs (dATP, dGTP, and dCTP) as precursors. sbsgenetech.com The process involves the sequential addition of these nucleotides to the growing DNA strand, following the template of the parent strand to ensure accurate duplication of the genetic material. sbsgenetech.com

The efficiency and rate of DNA replication are influenced by the concentration of dNTPs. An imbalance in the dNTP pool, including that of dTTP, can slow down the progression of the replication fork. pnas.org This is because ribonucleoside triphosphates (rNTPs), which are much more abundant in the cell than dNTPs, can compete with dNTPs for the active site of DNA polymerases. pnas.orgpnas.org This competition can decrease the rate of DNA synthesis. pnas.org Therefore, maintaining a balanced supply of all four dNTPs is crucial for accurate and efficient DNA replication. sbsgenetech.com

Contribution to DNA Repair Mechanisms

The integrity of the genome is constantly challenged by DNA damage from both internal and external sources. Cells have evolved sophisticated DNA repair mechanisms to counteract this damage, and dTTP plays a crucial role in these processes. researchgate.net

Excision repair is a major DNA repair pathway that removes damaged or incorrect nucleotides and replaces them with the correct ones. nih.gov There are several types of excision repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR). nih.gov

Base Excision Repair (BER): This pathway deals with single damaged bases, such as those modified by oxidation or deamination. nih.gov For instance, the deamination of cytosine can produce uracil (B121893) in DNA, a base normally found only in RNA. An enzyme called DNA glycosylase recognizes and removes the uracil. nih.gov The resulting gap is then filled by DNA polymerase using the correct nucleotides, including dTTP if the complementary strand contains an adenine (B156593). nih.gov

Nucleotide Excision Repair (NER): NER corrects bulky, helix-distorting lesions, such as thymine (B56734) dimers caused by UV radiation. mdpi.com In this process, a segment of the damaged DNA strand is excised, and DNA polymerase synthesizes a new strand using the undamaged strand as a template, a process that requires dTTP and the other dNTPs. mdpi.comnih.gov Studies in human cell-free systems have shown that the repair patch created during NER is typically 27 to 29 nucleotides long. nih.gov

Mismatch Repair (MMR): This system corrects errors made during DNA replication that escape the proofreading activity of DNA polymerases. nih.gov When a mismatch is identified, a portion of the newly synthesized strand containing the error is removed. DNA polymerase then resynthesizes the excised segment, incorporating the correct nucleotides, including dTTP. nih.gov

The balance of dNTP pools is not only critical for DNA replication but also for the fidelity of DNA repair. An imbalance can have several detrimental consequences:

Increased Error Rates: An excess of one dNTP can increase the likelihood of misincorporation by DNA polymerase during repair synthesis. nih.gov For example, a high concentration of dTTP might increase the rate at which it is incorrectly paired with guanine (B1146940).

Reduced Proofreading Efficiency: High concentrations of dNTPs can diminish the effectiveness of the 3'-5' exonuclease proofreading activity of DNA polymerases. nih.govmdpi.com This proofreading function is essential for removing misincorporated nucleotides. With high dNTP levels, the polymerase is more likely to extend the mismatched primer-template rather than correct the error. mdpi.comoup.com

Saturation of Mismatch Repair: A high rate of misincorporation errors resulting from imbalanced dNTP pools can potentially overwhelm the mismatch repair (MMR) system. mdpi.com The accuracy of the MMR system itself may also be compromised by imbalanced dNTP pools. mdpi.comnih.gov

Research in yeast has demonstrated that imbalanced dNTP pools, such as elevated levels of dTTP and dCTP, lead to an increased mutation rate even when the major replication error correction mechanisms like proofreading and mismatch repair are functional. nih.gov

Mitochondrial DNA (mtDNA) Maintenance and Synthesis

Mitochondria can obtain dTTP through two primary pathways:

Import from the cytosol: dNTPs synthesized in the cytoplasm can be transported into the mitochondria. pnas.orgnih.gov

Salvage pathway within the mitochondria: Mitochondria have their own set of enzymes, such as thymidine (B127349) kinase 2 (TK2), that can salvage deoxyribonucleosides from the surrounding environment and convert them into dNTPs. nih.govnih.gov

Studies have shown a dynamic relationship between the cytosolic and mitochondrial dTTP pools, with rapid exchange occurring between the two compartments. pnas.orgnih.gov In proliferating cells, the import of cytosolic dNTPs appears to be the major source for mtDNA synthesis. pnas.orgnih.gov In contrast, the intramitochondrial salvage pathway is thought to be more critical in non-dividing (quiescent) cells. nih.govnih.gov

Disruptions in the mitochondrial dNTP pools can lead to severe consequences. For instance, mutations in the enzyme thymidine phosphorylase can cause an elevation of dTTP levels in mitochondria, leading to a secondary depletion of dCTP and subsequent inhibition of mtDNA replication, a condition associated with mitochondrial neurogastrointestinal encephalomyopathy (MNGIE). nih.gov Furthermore, deficiencies in mitochondrial thymidylate synthesis can impair the repair of nuclear DNA damage in quiescent cells, highlighting a link between mitochondrial nucleotide metabolism and nuclear genome integrity. nih.gov

Genome Stability and Mutagenesis

Maintaining the stability of the genome is paramount for cellular function and to prevent diseases like cancer. The concentration and balance of dNTP pools, including dTTP, are critical factors in preserving genome stability. nih.govmdpi.com

Imbalanced dNTP pools are a significant source of genomic instability due to their impact on DNA replication fidelity. oup.com The use of unequal concentrations of the four dNTPs during DNA synthesis can lead to predictable changes in base substitution error rates. nih.gov

Increased Misinsertion: An excess of a particular dNTP increases its competition with the correct nucleotide for insertion by DNA polymerase. nih.gov For example, elevated levels of dTTP and dCTP in yeast have been shown to increase the rate of mutations. oup.com

Reduced Proofreading and Increased Mismatch Extension: High dNTP concentrations can promote the extension of a mismatched base pair, effectively competing with the proofreading exonuclease activity of the DNA polymerase. nih.govoup.com This leads to the fixation of replication errors.

Frameshift Mutations: Imbalances in dNTP pools can also affect frameshift fidelity. nih.gov A low concentration of a specific dNTP can increase the rate of single-nucleotide deletions at sites where that nucleotide would normally be incorporated. nih.gov Conversely, both mutagenic and antimutagenic effects on frameshift errors have been observed, depending on the specific sequence context and the nature of the dNTP imbalance. nih.gov

Studies in yeast have shown that the mutagenic effects of imbalanced dNTP pools are highly dependent on the specific nature of the imbalance. oup.com For instance, the types and locations of mutations in a strain with elevated dTTP and dCTP are distinctly different from those in a strain with elevated dATP and dGTP. oup.com These imbalances can increase both substitution and insertion-deletion mutation rates by 10- to 300-fold. oup.com

Table of Research Findings on dNTP Pool Imbalance:

This table summarizes key research findings on the effects of imbalanced dNTP pools on DNA replication and repair.

Organism/SystemNature of dNTP ImbalanceObserved EffectReference
Human Cells (in vitro)Decreased concentration of one dNTPIncreased replication error rate at complementary, homopolymeric template positions. nih.gov
Yeast (Saccharomyces cerevisiae)Elevated dTTP and dCTPIncreased mutation rates for both leading and lagging strand synthesis. Mismatch repair corrects errors with variable efficiency. nih.gov
Yeast (Saccharomyces cerevisiae)Imbalanced dNTPsReduces genome stability, with mutagenesis patterns dependent on the specific imbalance. Enhanced mutagenesis occurs despite functional proofreading and mismatch repair. oup.com
Yeast (Saccharomyces cerevisiae)Elevated dCTP and dTTPPromotes replication errors in specific DNA sequence motifs, suggesting increased misinsertion and mismatch extension at the expense of proofreading. oup.com

Relationship with Replication Stress and the DNA Damage Response

The integrity of the genome is critically dependent on the faithful replication of DNA, a process that requires a precisely regulated and balanced supply of deoxynucleoside triphosphates (dNTPs), including Thymidine 5'-triphosphate (dTTP). nih.govbohrium.com Deviations from the optimal intracellular concentration of dTTP, either through depletion or excess, can induce a state known as replication stress, characterized by the slowing or stalling of DNA replication forks. biologists.com This stress, in turn, activates a complex signaling network called the DNA Damage Response (DDR), which coordinates cell cycle progression, DNA repair, and, in some cases, programmed cell death to prevent the propagation of genomic errors. biologists.compnas.org

A shortage of dNTPs is a direct cause of replication stress, as the DNA polymerases responsible for synthesis are deprived of their essential substrates. biologists.com This can occur under conditions of rapid, uncontrolled proliferation, such as that induced by oncogenes, where the cellular machinery for dNTP synthesis cannot keep pace with the demand, leading to the exhaustion of dNTP pools. biologists.com Such a deficit results in stalled replication forks and the formation of double-strand breaks (DSBs), potent activators of the DDR. biologists.com A specific example of how dTTP depletion leads to DNA damage involves the inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of thymidine. nih.gov Inhibition of this enzyme leads not only to a drop in dTTP levels but also to a significant accumulation of deoxyuridine triphosphate (dUTP). nih.gov This accumulation results in the misincorporation of uracil into DNA, which is then targeted by repair enzymes, leading to the creation of DNA strand breaks and the activation of the DDR. nih.gov

Conversely, an excess or imbalance of the dNTP pool is also highly detrimental to genomic stability. nih.govnih.gov While the cell cycle-dependent production of dTTP is tightly regulated to increase during the S phase, failure to down-regulate its synthesis can lead to a severe dNTP pool imbalance. nih.gov Research has shown that the Anaphase Promoting Complex/Cyclosome (APC/C) pathway plays a crucial role in controlling dTTP pool size by targeting two key enzymes for degradation: thymidine kinase 1 (TK1) and thymidylate kinase (TMPK). nih.gov Disrupting this regulatory degradation leads to a dramatic expansion of the dTTP pool, causing a significant imbalance among the four dNTPs and a striking increase in the rate of gene mutation, a hallmark of genetic instability. nih.gov

Table 1: Impact of Disrupting dTTP Pool Regulation on Genetic Stability

This table summarizes experimental findings on how the forced overexpression of normal versus non-degradable forms of enzymes involved in dTTP synthesis affects cellular dTTP levels and mutation frequency. Data is based on findings from studies on the APC/C pathway's role in maintaining genome stability. nih.gov

Experimental ConditionFold Increase in Cellular dTTP PoolEffect on Gene Mutation Rate
Overexpression of Wild-Type TK1 and TMPK4- to 5-foldNo spontaneous mutations observed
Coexpression of Non-degradable TK1 and TMPK10-foldDrastic increase

Cells have also evolved specific mechanisms to cope with replication stress induced by nucleotide fluctuations. The human RECQL5 helicase, for example, has been shown to play a role in overcoming thymidine-induced replication stress. nih.govresearchgate.net In response to the slowing of replication forks caused by high levels of thymidine, the RECQL5 protein moves to the stalled forks and works to suppress DDR signaling, including the activation of the checkpoint kinase CHK1, thereby stabilizing the replication fork and allowing the cell cycle to proceed. nih.govresearchgate.net This highlights the intricate relationship between dNTP levels, the machinery of DNA replication, and the extensive network of the DNA damage response.

Methodological Applications of Thymidine 5 Triphosphate in Molecular and Cellular Research

Applications in Nucleic Acid Synthesis Technologies in vitro

The primary role of Thymidine (B127349) 5'-triphosphate tetrasodium (B8768297) salt in the laboratory is as a substrate for DNA polymerases. These enzymes catalyze the formation of phosphodiester bonds, incorporating thymidine monophosphate into a growing DNA strand, following the sequence of a template.

Polymerase Chain Reaction (PCR) and its Advanced Variants

Thymidine 5'-triphosphate tetrasodium salt is an indispensable component of the polymerase chain reaction (PCR), a technique that enables the exponential amplification of specific DNA segments. In a typical PCR master mix, dTTP is combined with the other three dNTPs (dATP, dCTP, and dGTP) to be utilized by a thermostable DNA polymerase. During the extension step of each PCR cycle, the polymerase adds these dNTPs to a primer, synthesizing a new DNA strand complementary to the template.

Advanced PCR-based methods also rely on high-quality dTTP. These include quantitative PCR (qPCR), where the amount of amplified DNA is measured in real-time, and reverse transcription PCR (RT-PCR), which involves the initial synthesis of complementary DNA (cDNA) from an RNA template. The fidelity and yield of these reactions are directly dependent on the purity and concentration of the dNTPs provided, including dTTP.

DNA Sequencing and Cycle Sequencing Methodologies

In Sanger sequencing, the classic chain-termination method of DNA sequencing, dTTP is a key ingredient. The reaction mixture contains the four standard dNTPs, along with a small amount of a dideoxynucleotide triphosphate (ddNTP). When the DNA polymerase incorporates a ddNTP instead of its corresponding dNTP, the chain elongation is terminated. The resulting fragments of varying lengths are then separated by size to determine the DNA sequence.

Cycle sequencing is a subsequent development that combines the principles of PCR and Sanger sequencing. This method also requires dTTP as a standard nucleotide for chain elongation, alongside the terminating dideoxynucleotides. The use of high-purity dTTP is crucial to ensure the accuracy of base incorporation and the generation of reliable sequencing data. rokchem.co.uk

cDNA Synthesis Protocols

The synthesis of complementary DNA (cDNA) from an RNA template is a cornerstone of molecular biology, particularly in the study of gene expression. This process, known as reverse transcription, is catalyzed by the enzyme reverse transcriptase. Similar to DNA polymerases, reverse transcriptases require the four dNTPs, including Thymidine 5'-triphosphate, to synthesize a DNA strand using RNA as a guide. The resulting cDNA can then be used in various downstream applications, such as PCR, qPCR, and the construction of cDNA libraries. The quality and quantity of the synthesized cDNA are directly influenced by the availability and purity of the dNTPs in the reaction. scientificlabs.co.uk

Template-Directed Synthesis of Nucleic Acids

Beyond the well-established techniques of PCR and sequencing, Thymidine 5'-triphosphate is a fundamental component in any experimental setup involving template-directed synthesis of DNA. This includes a wide array of research applications such as:

DNA labeling: In this process, modified nucleotides, which can be radioactive or fluorescent, are incorporated into a DNA molecule. Standard dNTPs, including dTTP, are also present in the reaction.

Site-directed mutagenesis: This technique is used to introduce specific mutations into a DNA sequence. It often involves the use of PCR or other enzymatic methods that rely on dNTPs for the synthesis of the mutated DNA strand.

Molecular cloning: When preparing a DNA fragment for insertion into a vector, various enzymatic treatments might be employed that require dNTPs for DNA synthesis or repair. scientificlabs.co.uk

In all these applications, the precise and controlled incorporation of nucleotides is paramount, making high-purity Thymidine 5'-triphosphate tetrasodium salt an essential reagent.

Radiolabeling and Tracing Methodologies in Biological Research

The ability to label DNA with radioactive isotopes remains a powerful tool for studying a variety of biological processes. By incorporating a radiolabeled precursor, researchers can track the synthesis, localization, and fate of DNA molecules within cells or in vitro systems.

Use of Tritiated dTTP (e.g., [Methyl-3H]-dTTP) for DNA Labeling

A common method for radiolabeling DNA involves the use of tritiated Thymidine 5'-triphosphate, specifically [Methyl-3H]-dTTP. In this molecule, one or more of the hydrogen atoms in the methyl group of the thymine (B56734) base are replaced with tritium (B154650) (³H), a radioactive isotope of hydrogen.

DNA polymerase can incorporate [Methyl-3H]-dTTP into a newly synthesized DNA strand in the same way it incorporates unlabeled dTTP. revvity.com This allows for the sensitive detection of DNA synthesis. Applications of this technique include:

In vitro DNA replication assays: By providing [Methyl-3H]-dTTP as a substrate, researchers can quantify the amount of DNA synthesized in a cell-free system. revvity.com

Chromosomal DNA synthesis assays: The uptake and incorporation of tritiated thymidine into cellular DNA can be measured to assess the rate of DNA replication in cultured cells. revvity.com

Applications in Quantitative Cell Proliferation Studies and DNA Synthesis Assays

The quantification of cell proliferation is a cornerstone of research in fields ranging from cancer biology to developmental biology. Assays that measure DNA synthesis provide a direct assessment of the proportion of cells in a population that are actively dividing. The thymidine incorporation assay is a classic and widely used method for this purpose. thermofisher.com This technique relies on the introduction of labeled thymidine into cell culture. thermofisher.com Actively proliferating cells, which are in the S-phase of the cell cycle, take up the exogenous thymidine. nih.govnih.gov Cellular enzymes, primarily thymidine kinase 1 (TK1), phosphorylate the thymidine to thymidine monophosphate (TMP), which is subsequently converted to thymidine diphosphate (B83284) (TDP) and then to Thymidine 5'-triphosphate (TTP). researchgate.netbiodragon.cn This newly synthesized TTP is then incorporated into the nascent DNA strands by DNA polymerases during replication. nih.gov

The extent of labeled thymidine incorporation into the cellular DNA is directly proportional to the rate of cell proliferation. thermofisher.comyoutube.com By measuring the amount of the incorporated label, researchers can quantitatively assess the proliferative activity of a cell population. nih.gov This principle has been instrumental in studying the effects of various growth factors, cytotoxic drugs, and other stimuli on cell division. nih.gov

Detection Methods: Autoradiography and Scintillation Counting

Historically, the detection and quantification of incorporated thymidine have been achieved primarily through two radioisotope-based methods: autoradiography and scintillation counting. Both methods typically utilize tritiated thymidine ([³H]-thymidine) due to the low energy of tritium's beta particles, which allows for high-resolution detection. nih.govsemanticscholar.org

Autoradiography is a technique that provides spatial information about DNA synthesis within tissues or cell populations. mdpi.com After cells are incubated with [³H]-thymidine, they are fixed, sectioned, and coated with a photographic emulsion. semanticscholar.org The beta particles emitted by the incorporated tritium expose the silver grains in the emulsion directly overlying the cells that were synthesizing DNA. mdpi.com This method allows for the visualization of individual labeled cells, revealing which specific cells in a heterogeneous population were proliferating at the time of the label's administration. nih.govsemanticscholar.org While powerful for its cellular-level resolution, autoradiography can be time-consuming. griffith.edu.au

Table 1: Comparison of Detection Methods for Thymidine Incorporation Assays

FeatureAutoradiographyScintillation Counting
Principle Detection of radioactive emissions on a photographic emulsion. semanticscholar.orgmdpi.comDetection of light photons emitted by a scintillant excited by radioactivity. youtube.comnih.gov
Output Data Qualitative/Semi-quantitative (visualization of labeled cells). nih.govQuantitative (total radioactivity, e.g., Counts Per Minute). nih.gov
Resolution Single-cell level, provides spatial information. semanticscholar.orgBulk population level, no spatial information. thermofisher.com
Primary Use Identifying specific proliferating cells within a heterogeneous population. griffith.edu.auMeasuring the overall proliferative rate of a cell culture. thermofisher.com
Key Advantage High spatial resolution. nih.govHigh throughput and quantitative accuracy. nih.gov
Key Limitation Time-consuming and technically demanding. griffith.edu.auLoss of single-cell and spatial information.

Quantitative Assays for Cellular dNTP Pool Measurement

The intracellular concentrations of the four canonical dNTPs—dATP, dGTP, dCTP, and TTP—are tightly regulated to ensure high-fidelity DNA replication and repair. nih.gov Imbalances in these dNTP pools can lead to increased mutation rates and genomic instability, making their accurate quantification crucial for understanding cellular metabolism and disease states. creative-proteomics.comoup.com

Polymerase-Based dNTP Quantification Assays

Polymerase-based assays are sensitive enzymatic methods for measuring the concentration of a specific dNTP in a biological sample. nih.govnih.gov The fundamental principle involves a DNA polymerase reaction where the dNTP of interest (e.g., TTP) from a cell extract is the sole limiting factor for DNA synthesis. biotium.com

The assay is set up with a synthetic single-stranded DNA template that has a primer annealed to it. The reaction mixture contains a DNA polymerase, the cell extract containing the unknown amount of TTP, and an excess of the other three dNTPs (dATP, dGTP, dCTP). nih.govnih.gov The polymerase extends the primer until the limited TTP pool is depleted. The amount of newly synthesized DNA is therefore directly proportional to the initial amount of TTP in the extract. biotium.com

Quantification of the product can be achieved in several ways. Traditional methods relied on the incorporation of a radiolabeled dNTP (e.g., [α-³²P]dATP) into the product, which was then measured by scintillation counting. nih.govpnas.org More recent advancements utilize fluorescence. For example, a double-stranded DNA-binding dye, such as EvaGreen, can be included in the reaction. nih.govbiotium.com As the polymerase synthesizes DNA, the dye binds to the new duplex, and the resulting increase in fluorescence is measured, providing a sensitive and non-radioactive readout. nih.gov These assays can be highly sensitive, capable of detecting femtomole levels of dNTPs from small amounts of tissue. biotium.com

Advanced Spectrometric Methods (e.g., LC-MS/MS) for Nucleotide Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a gold standard for the accurate and sensitive quantification of small molecules, including dNTPs, from complex biological samples. creative-proteomics.commetwarebio.com This powerful analytical technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. creative-proteomics.com

The process begins with the extraction of nucleotides from cells or tissues. creative-proteomics.com The extract is then injected into an HPLC (High-Performance Liquid Chromatography) system, where different nucleotides are separated based on their physicochemical properties as they pass through a chromatographic column. nih.gov The separated molecules then enter the mass spectrometer. In a tandem MS system, a specific precursor ion corresponding to the mass-to-charge ratio of the target nucleotide (e.g., TTP) is selected. This ion is fragmented, and a specific product ion is then detected. creative-proteomics.commetwarebio.com This process, known as Multiple Reaction Monitoring (MRM), is highly selective and minimizes interference from other molecules in the sample, ensuring accurate quantification. metwarebio.comnih.gov

LC-MS/MS offers exceptional sensitivity and the ability to simultaneously measure multiple dNTPs (and rNTPs) in a single run, providing a comprehensive profile of the nucleotide pool. nih.govresearchgate.net However, it requires specialized and expensive instrumentation and expertise. nih.gov

Table 2: Comparison of dNTP Quantification Methodologies

FeaturePolymerase-Based AssaysLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Enzymatic DNA synthesis limited by the target dNTP. nih.govnih.govChromatographic separation followed by mass-based detection and fragmentation. metwarebio.comcreative-proteomics.com
Specificity High, determined by the specificity of the polymerase for the dNTP. biotium.comVery high, determined by precursor/product ion transitions (MRM). creative-proteomics.comnih.gov
Sensitivity High (fmol range). biotium.comVery high (nmol to fmol range). nih.govresearchgate.net
Multiplexing Typically measures one dNTP per reaction.Can simultaneously measure all canonical dNTPs and rNTPs. nih.gov
Equipment Standard molecular biology lab equipment (e.g., thermocycler, plate reader). nih.govSpecialized HPLC and tandem mass spectrometer systems. nih.gov
Key Advantage Accessible, does not require highly specialized equipment. nih.govUnmatched accuracy, specificity, and multiplexing capability. metwarebio.comcreative-proteomics.com

High-Throughput Screening Methodologies Utilizing dNTPs (e.g., in vitro compartmentalization)

High-Throughput Screening (HTS) enables the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological target or pathway. youtube.com Deoxyribonucleoside triphosphates, including TTP, are essential reagents in a wide variety of HTS assays, particularly those targeting enzymes involved in DNA synthesis and nucleotide metabolism, such as DNA polymerases, kinases, and ribonucleotide reductase. pnas.orghighqu.com For instance, an HTS campaign to find inhibitors of a viral DNA polymerase would require TTP and the other dNTPs as substrates for the enzymatic reaction. nih.gov

In Vitro Compartmentalization (IVC) is a powerful HTS and directed evolution technology that uses water-in-oil emulsions to create millions of independent, picoliter-volume aqueous microreactors. nih.gov Each droplet can contain a gene (DNA), the machinery for in vitro transcription and translation, and the necessary substrates for the encoded enzyme to act upon. nih.gov This physically links the gene (genotype) with the protein it encodes and its function (phenotype).

In a typical IVC-based screen for an enzyme like a DNA polymerase, each droplet would contain a DNA template encoding a polymerase variant, an in vitro transcription/translation mix (which includes all four rNTPs), and the four dNTPs (dATP, dGTP, dCTP, and TTP). nih.gov If the expressed polymerase variant is active, it will use the dNTPs to perform a reaction, such as synthesizing a new DNA strand that can be fluorescently labeled. After the reaction, the emulsion is broken, and the beads or molecules displaying the fluorescent product can be isolated using methods like Fluorescence-Activated Cell Sorting (FACS). The associated DNA is then sequenced to identify the successful enzyme variant. nih.gov In this context, TTP and other dNTPs are not just substrates but critical components that enable the functional selection at the core of the screening methodology.

Pathophysiological Implications of Dysregulated Thymidine 5 Triphosphate Metabolism Mechanistic Focus

Role in Viral Replication Mechanisms

Viruses, as obligate intracellular parasites, are heavily reliant on the host cell's metabolic machinery for their propagation. nih.gov The availability of cellular dNTPs, including dTTP, is a critical determinant of the efficiency of viral DNA synthesis. nih.gov

The replication of many viruses, particularly those with DNA genomes or that replicate through a DNA intermediate, is intrinsically linked to the host cell's dNTP supply. nih.govnih.gov For retroviruses like Human Immunodeficiency Virus-1 (HIV-1), the process of reverse transcription, where the viral RNA genome is converted into a DNA copy, is highly dependent on the availability of cellular dNTPs. nih.gov In actively dividing cells, such as activated CD4+ T cells, dNTP concentrations are high, facilitating efficient reverse transcription. nih.gov Conversely, in non-dividing cells like macrophages, the dNTP pools are significantly lower, which restricts the efficiency of this process. nih.gov This low dNTP environment in macrophages is largely maintained by the host enzyme SAMHD1. nih.govmdpi.com

Similarly, large DNA viruses like herpesviruses also rely on the host's dNTPs for their replication. nih.govfrontiersin.org However, many have evolved strategies to augment the cellular dNTP pools to support their robust replication needs. nih.gov The efficiency of viral DNA synthesis is therefore a direct consequence of the interplay between the virus's requirements and the metabolic state of the host cell.

Given the critical role of dNTP availability, many viruses have developed sophisticated mechanisms to manipulate the host cell's dNTP metabolism to their advantage. nih.gov A key host restriction factor that limits viral replication by depleting the dNTP pool is the SAM and HD domain-containing protein 1 (SAMHD1). nih.govnih.gov SAMHD1 is a deoxynucleotide triphosphohydrolase that converts dNTPs into deoxynucleosides and inorganic triphosphate, thereby reducing the available precursors for viral DNA synthesis. nih.govnih.gov

To counteract this, some lentiviruses, such as HIV-2 and certain simian immunodeficiency viruses (SIVs), possess an accessory protein called Vpx. nih.govresearchgate.net Vpx targets SAMHD1 for proteasomal degradation, leading to an increase in the intracellular dNTP concentration, which in turn facilitates more efficient reverse transcription. researchgate.netnatap.org HIV-1, which lacks Vpx, has evolved a different strategy: its reverse transcriptase is highly efficient and can function even at the low dNTP concentrations present in non-dividing cells. nih.gov Other DNA viruses may also suppress SAMHD1 activity to promote their replication. nih.gov

Viral StrategyMechanismExample Virus(es)
Degradation of Host Restriction Factor The viral protein Vpx targets the host dNTPase SAMHD1 for proteasomal degradation, increasing the cellular dNTP pool.HIV-2, SIV
Highly Efficient Viral Polymerase The viral reverse transcriptase has a high affinity for dNTPs, allowing it to function effectively even in low dNTP environments.HIV-1
Induction of Host Enzymes Viruses can upregulate the expression of host enzymes involved in dNTP synthesis.HIV, HBV
Encoding Viral Enzymes Viruses carry their own genes for enzymes that produce dNTPs, making them less reliant on the host.Herpesviruses, Poxviruses

To ensure a sufficient supply of dNTPs for their replication, some large DNA viruses encode their own enzymes involved in nucleotide metabolism. nih.govnih.gov These viral enzymes often have different kinetic properties or regulatory mechanisms compared to their host counterparts, providing the virus with a replicative advantage.

Viral Ribonucleotide Reductases (RNRs): RNR is a crucial enzyme that catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxynucleoside diphosphates (dNDPs), a rate-limiting step in dNTP synthesis. nih.gov By encoding their own RNR, viruses like herpesviruses can increase the production of all four dNTPs, supporting high levels of viral DNA replication. nih.gov

Viral Dihydrofolate Reductases (DHFRs): DHFR is essential for the de novo synthesis of purines and, importantly, for the production of deoxythymidine monophosphate (dTMP). nih.govresearchgate.net Some viruses express their own DHFR, ensuring a steady supply of the precursors needed for dTTP synthesis. nih.gov

These viral enzymes represent key targets for antiviral drug development, as their inhibition can selectively disrupt viral replication with minimal impact on the host cell.

Mechanistic Links to Genetic Disorders Affecting Nucleotide Metabolism

The maintenance of balanced dNTP pools is crucial for high-fidelity DNA replication and repair. nih.gov Genetic disorders affecting nucleotide metabolism can lead to imbalances in these pools, which in turn can have severe consequences. While many well-known genetic disorders of nucleotide metabolism, such as Lesch-Nyhan syndrome, are related to purine (B94841) metabolism, the principles of dNTP pool imbalance are broadly applicable. nih.govyoutube.com

Dysregulation of enzymes involved in thymidine (B127349) metabolism can lead to either a depletion or an excess of dTTP. A shortage of dTTP can cause replication forks to stall, leading to DNA strand breaks and chromosomal instability. nih.gov Conversely, an excess of dTTP relative to other dNTPs can increase the likelihood of misincorporation by DNA polymerases, as the polymerase may incorporate dTTP opposite an incorrect template base. nih.gov If these errors are not corrected by the cell's DNA repair machinery, they can become fixed as mutations, potentially contributing to the pathology of genetic diseases.

Altered dTTP Metabolism in Cancer Biology (Mechanistic, non-clinical)

The rapid proliferation of cancer cells necessitates a high rate of DNA synthesis, which in turn demands an elevated and balanced supply of dNTPs. nih.gov Consequently, the pathways of nucleotide metabolism, including those for dTTP, are often upregulated in neoplastic cells.

Alterations in dTTP pools within cancer cells can significantly impact the fidelity of DNA replication and contribute to the genomic instability that is a hallmark of cancer.

dNTP Pool Imbalances and Mutagenesis: Imbalances in the ratios of the four dNTPs can be highly mutagenic. nih.gov For instance, an imbalanced dCTP/dTTP ratio has been shown to negatively affect DNA replication. nih.gov An excess of one dNTP can increase the rate of misincorporation of that nucleotide, while a deficiency in another can lead to the insertion of an incorrect nucleotide in its place. nih.gov This can result in an increased rate of point mutations, insertions, and deletions. nih.gov

Replication Stress: Both the depletion of dNTPs and significant imbalances can induce replication stress. nih.gov This occurs when DNA replication forks slow down or stall, which can lead to fork collapse and the formation of DNA double-strand breaks. nih.gov The subsequent, often error-prone, repair of these breaks can result in chromosomal rearrangements and copy number alterations, further driving tumor progression. nih.gov

Promotion of Inaccurate DNA Polymerases: Elevated levels of dNTPs may also promote the activity of trans-lesion synthesis (TLS) DNA polymerases. nih.gov These polymerases are inherently less accurate than replicative polymerases and are recruited to bypass DNA lesions, but their increased activity due to dNTP pool imbalances can contribute to a higher mutation rate throughout the genome. nih.gov

Thymidylate Synthase (TS) Inhibitors

Thymidylate synthase catalyzes the sole de novo pathway for the synthesis of deoxythymidine monophosphate (dTMP), a direct precursor of dTTP. wikipedia.org Inhibition of TS leads to a depletion of dTTP, which in turn inhibits DNA synthesis and induces cell death. wikipedia.org This makes TS a critical target in cancer chemotherapy. nih.gov

TS Inhibitor Mechanism of Action Clinical Application/Investigation
5-Fluorouracil (5-FU) A pyrimidine (B1678525) analog that is metabolized to FdUMP, which forms a stable ternary complex with TS and the folate cofactor, inhibiting the enzyme. nih.govA cornerstone of chemotherapy for many cancers, particularly colorectal cancer. wikipedia.orgnih.gov
Pemetrexed A multi-targeted antifolate that primarily inhibits TS, but also other folate-dependent enzymes. nih.govUsed in the treatment of non-small cell lung cancer and mesothelioma. wikipedia.orgnih.gov
Raltitrexed A specific folate analog inhibitor of TS. wikipedia.orgUsed for the treatment of advanced colorectal cancer. wikipedia.org

This table is based on data from multiple sources and is intended for informational purposes only.

Synthetic Analogues and Derivatives of Thymidine 5 Triphosphate in Research

Design and Chemical Synthesis of Modified dTTP Analogues

The synthesis of modified deoxyribonucleoside triphosphates (dNTPs) is a cornerstone of nucleic acid chemistry, enabling a wide range of applications. The design of these analogues involves targeted modifications to the thymidine (B127349) structure to impart specific functionalities. These alterations can be strategically placed on the pyrimidine (B1678525) base, the deoxyribose sugar, or the triphosphate chain itself.

The classical and most widely used chemical route for preparing dNTPs is the one-pot triphosphorylation of the corresponding unprotected nucleoside. researchgate.net This method, often referred to as the Yoshikawa method, typically employs phosphorus oxychloride (POCl₃) as the phosphorylating agent, followed by treatment with an inorganic pyrophosphate. researchgate.netnih.gov While effective, this approach can sometimes lack efficiency and may require subsequent purification steps to isolate the desired triphosphate.

To address these limitations and to synthesize more complex analogues, a variety of refined chemical strategies have been developed:

Phosphate (B84403) Chain Modifications: A primary area of focus has been the modification of the triphosphate chain, which is critical for interaction with polymerases.

β,γ-Methylene Analogues: Improved methods have been established for synthesizing β,γ-methylenetriphosphate analogues. One such protocol involves the activation of nucleoside monophosphates with trifluoroacetic anhydride (B1165640) and N-methylimidazole, which then efficiently couple with various diphosphonates. nih.govacs.org This reaction is notably rapid and does not require the stringent anhydrous conditions or specific salt forms often needed in traditional methods. acs.org

α-Phosphate Modifications: The synthesis of analogues with modifications at the α-phosphate position, such as α-thio, α-borano, or α-alkyl groups, provides valuable tools for studying enzyme mechanisms. mdpi.com The Ludwig-Eckstein method is a predominant approach for creating 5′-(α-P-thio)triphosphates, which proceeds through a key cyclotriphosphite intermediate. mdpi.com For α-alkyl analogues, the synthesis involves activating a nucleoside 5′-O-(alkyl)phosphonate and subsequently condensing it with pyrophosphate. mdpi.com

Base and Sugar Modifications: Modifications to the pyrimidine base or the deoxyribose sugar are crucial for creating probes and therapeutic agents.

Base Modifications: Functional groups can be introduced at the 5-position of the pyrimidine ring. The synthesis of these analogues often starts with a modified nucleoside, which is then subjected to triphosphorylation. researchgate.net

Sugar Modifications: Analogues with alterations at the 2'- and 3'-positions of the deoxyribose ring are particularly important in the development of antiviral drugs. nih.gov The synthesis of these compounds begins with a chemically modified nucleoside precursor that undergoes subsequent phosphorylation steps.

In addition to purely chemical methods, enzymatic approaches are also utilized, offering high regio- and stereoselectivity under mild reaction conditions, which can lead to higher yields in "one-pot" cascade reactions. nih.gov However, chemical synthesis remains a versatile and indispensable tool for generating a vast array of dTTP analogues not readily accessible through biological pathways.

Functional Characterization of dTTP Analogues

Once synthesized, dTTP analogues are subjected to rigorous functional characterization to understand their biological effects. This typically involves detailed kinetic studies to assess their interaction with enzymes, particularly DNA polymerases and viral reverse transcriptases.

The incorporation of a nucleotide into a growing DNA strand is a highly specific process governed by the active site of the DNA polymerase. Modifying the structure of dTTP can significantly alter this interaction, affecting the enzyme's specificity (the ability to select the correct nucleotide) and processivity (the ability to perform multiple consecutive incorporation events without dissociating from the template).

Research has shown that DNA polymerases can tolerate a surprising variety of modifications. For instance, studies on 5-alkyl-dUTP analogues, which are derivatives of dTTP, demonstrated that both mammalian DNA polymerase α and β, as well as E. coli DNA polymerase I, can utilize them as substrates, although the incorporation rates are lower than for natural dTTP. mdpi.com Interestingly, DNA polymerase α was found to be less sensitive to the increasing length of the alkyl chain compared to polymerase β, highlighting how different polymerases accommodate modifications. mdpi.com Even bulky modifications attached to the nucleobase can be processed by certain polymerases. Crystal structure analysis of KlenTaq DNA polymerase revealed that the enzyme possesses cavities that allow bulky functional groups to extend outside the active site, thus enabling their incorporation. nih.gov

Modifications to the sugar moiety can also be used to enhance selectivity. For example, 4′-acylated thymidine 5′-triphosphates have been shown to be preferentially incorporated by HIV-1 reverse transcriptase compared to human cellular DNA polymerases. jenabioscience.com Increasing the size of the 4'-acyl group can further increase this selectivity, effectively making the analogue a poorer substrate for host polymerases without diminishing its efficiency for the viral enzyme. jenabioscience.com

The functional impact of these analogues is quantified through steady-state and pre-steady-state kinetic analyses. thermofisher.comyoutube.com These experiments measure key parameters such as the Michaelis constant (Kₘ) and the catalytic rate (k_cat), which are used to calculate the incorporation efficiency (k_cat/Kₘ). Dissociation constants (K_d) are also determined to assess the binding affinity of the analogue to the polymerase-DNA complex. youtube.com These kinetic data are crucial for understanding how specific chemical modifications influence polymerase function.

A major application of dTTP analogues is in antiviral therapy, particularly as inhibitors of viral reverse transcriptases (RTs), the enzymes used by retroviruses like HIV to replicate. These analogues primarily function through two mechanisms: competitive inhibition and chain termination.

Competitive Inhibition: The analogue competes with the natural dTTP for the active site of the enzyme. If the analogue binds with high affinity, it can block the natural substrate from entering, thereby inhibiting DNA synthesis.

Chain Termination: The analogue is incorporated into the growing viral DNA strand but lacks the essential 3'-hydroxyl group. This absence prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation. excedr.comvu.lt

Zidovudine (AZT) , a thymidine analogue with an azido (B1232118) group at the 3' position, is a classic example. Inside the cell, AZT is phosphorylated to its active triphosphate form, AZT-triphosphate (AZTTP). nih.govvu.lt AZTTP is a potent inhibitor of HIV-1 RT, exhibiting an affinity for the viral enzyme that is approximately 100-fold greater than for human DNA polymerases, which accounts for its selective toxicity. nih.govexcedr.com Once incorporated by the RT, it acts as a chain terminator, halting viral replication. excedr.comnih.gov

Stavudine (d4T) is another thymidine analogue that, in its triphosphate form (d4TTP), competitively inhibits HIV RT and causes chain termination. mdpi.comnih.gov Research into derivatives of stavudine, such as 4′-ethynyl-d4T (4'-Ed4T), has led to the development of compounds whose triphosphate forms (e.g., 4'-Ed4TTP) show even greater inhibitory efficiency against HIV-1 RT than d4TTP. youtube.comnih.gov

Modifications to the triphosphate chain itself can also create potent inhibitors. When the α,β-bridging oxygen of dTTP or AZTTP is replaced with an imido (NH) group, the resulting imidotriphosphate analogues are no longer substrates for HIV-1 RT but instead act as competitive inhibitors. nih.gov These analogues have been instrumental in probing the active site of the enzyme. The table below summarizes the inhibitory constants (Kᵢ) for several of these thymidine triphosphate analogues against HIV-1 RT.

AnalogueModification TypeMechanism of ActionInhibition Constant (Kᵢ) against HIV-1 RTReference
Zidovudine-5'-triphosphate (AZTTP)3'-Azido-deoxyriboseCompetitive Inhibitor & Chain Terminator~0.03-0.05 µM nih.gov
Stavudine-5'-triphosphate (d4TTP)2',3'-Didehydro-3'-deoxyriboseCompetitive Inhibitor & Chain TerminatorNot specified as Kᵢ, but competes with dTTP nih.govuzh.ch
Thymidine 5'-[α,β-imido]triphosphate (TMPNPP)α,β-ImidotriphosphateCompetitive Inhibitor2.4 µM nih.gov
3'-Azido-3'-deoxythymidine 5'-[α,β-imido]triphosphate (AZTMPNPP)3'-Azido-deoxyribose & α,β-ImidotriphosphateCompetitive Inhibitor~24 µM (10-fold higher than TMPNPP) nih.gov
3'-Azidothymidine 5'-[β,γ-imido]triphosphate (AZTMPPNP)3'-Azido-deoxyribose & β,γ-ImidotriphosphateCompetitive Inhibitor & Substrate87 nM (0.087 µM) nih.gov

Note: Kᵢ values can vary based on experimental conditions and assay systems. The values presented are indicative of the research findings.

Applications in Advanced Nucleic Acid Chemistry and Research Probes

Modified dTTP analogues are indispensable tools in modern molecular biology, serving as versatile probes and substrates in a wide array of research applications. These analogues allow for the enzymatic synthesis of functionalized nucleic acids used for detection, purification, and structural studies.

Labeling and Detection Probes: One of the most common applications is the creation of labeled DNA probes. Modifications are designed to carry reporter molecules or reactive handles for subsequent conjugation.

Biotinylation: dTTP analogues containing a biotin (B1667282) moiety linked to the base (e.g., Biotin-11-dUTP) are widely used. nih.gov DNA polymerases can incorporate these analogues into a DNA strand during reactions like PCR or nick translation. thermofisher.com The resulting biotin-labeled DNA can be used for high-affinity capture with streptavidin-coated surfaces, such as magnetic beads, enabling applications like the purification of specific DNA-binding proteins or the isolation of mRNA. promega.comthermofisher.com

Fluorescence: Fluorescent probes can be created by incorporating dTTP analogues that are directly conjugated to a fluorophore or contain a reactive group for post-synthesis labeling. nih.gov For example, 5-ethynyl-2´-deoxyuridine (EdU), when supplied as EdUTP, is incorporated into DNA during replication. mdpi.comexcedr.com The terminal alkyne group serves as a "clickable" handle for covalent attachment to an azide-modified fluorescent dye in a highly specific copper-catalyzed reaction. nih.govnih.gov This "click chemistry" approach is a powerful method for imaging DNA synthesis in cells and tissues without the need for harsh DNA denaturation steps. mdpi.comthermofisher.com

Directly Fluorescent Analogues: Some analogues are inherently fluorescent and can be used to study DNA dynamics and interactions in real-time. nih.govnih.gov These probes are minimally disruptive to the DNA helix and provide sensitive readouts for processes like DNA polymerase binding and strand displacement. nih.govuzh.ch

Advanced Research Applications: Modified dTTP analogues are also central to cutting-edge research methodologies that have revolutionized genomics and molecular evolution.

Next-Generation Sequencing (NGS): Many NGS platforms rely on sequencing-by-synthesis chemistry, which uses modified dNTPs. youtube.comyoutube.com A common strategy involves using reversible terminators: dNTPs that are fluorescently labeled and contain a removable blocking group at the 3'-hydroxyl position. In each sequencing cycle, the polymerase incorporates a single modified nucleotide. Its identity is determined by the fluorescence signal, after which the fluorescent tag and the 3'-block are chemically cleaved, allowing the next cycle to begin. vu.lt

SELEX (Systematic Evolution of Ligands by Exponential Enrichment): This technique is used to discover aptamers—short, single-stranded DNA or RNA molecules that bind to a specific target with high affinity. The process involves iterative rounds of selection and amplification from a large, random library of nucleic acids. nih.govyoutube.com Using modified dNTPs, such as those with phosphorothioate (B77711) backbones (dNTPαS), during the amplification step can produce nuclease-resistant aptamers, which is critical for their use as therapeutics. researchgate.netmdpi.com Furthermore, incorporating unnatural base pairs or other modifications can expand the chemical diversity of the library, leading to aptamers with improved binding properties. wikipedia.org

Probing Enzyme Mechanisms: Analogues with subtle modifications, such as those at the α-phosphate or γ-phosphate positions, are invaluable for dissecting the catalytic mechanisms of enzymes like DNA polymerases. mdpi.com For example, γ-phosphate-modified dNTPs have been used to study how polymerases ensure the fidelity of DNA replication, revealing that this modification can act as a signal amplifier for base identity. nih.gov

Advanced Research Methodologies and Future Directions

Structural Biology Approaches for dTTP-Enzyme Complexes

Visualizing the three-dimensional architecture of dTTP in complex with its interacting enzymes is fundamental to understanding its function. X-ray crystallography and cryo-electron microscopy (cryo-EM) have emerged as cornerstone techniques in this endeavor, offering atomic-level details of these transient interactions.

X-ray Crystallography has been instrumental in elucidating the structural basis of dTTP recognition and binding by various enzymes. oup.comutmb.edunih.gov This technique involves crystallizing a dTTP-enzyme complex and then bombarding it with X-rays. The resulting diffraction pattern is used to generate a detailed three-dimensional model of the electron density, revealing the precise arrangement of atoms in the complex. oup.comutmb.edu

For instance, the crystal structure of nucleoside diphosphate (B83284) kinase complexed with thymidine (B127349) diphosphate (dTDP), a precursor to dTTP, has provided insights into the active site and the orientation of the nucleotide. pnas.orgacs.org Furthermore, X-ray analysis of a complex between a mutant nucleoside diphosphate kinase and azido-thymidine diphosphate (AZT-DP) has shed light on why the phosphorylation of this antiviral drug analog is inefficient. pnas.org The structure revealed that while AZT-DP binds in a similar orientation to the natural substrate, subtle conformational differences likely hinder the efficient transfer of the phosphate (B84403) group. pnas.org Studies on deoxycytidine triphosphate (dCTP) deaminase from Mycobacterium tuberculosis have shown how the binding of the inhibitor dTTP induces a conformational change, covering the active site and rendering the enzyme inactive. nih.gov These structural snapshots are invaluable for understanding enzyme kinetics and for the rational design of enzyme inhibitors. nih.govresearchgate.net

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, particularly for large and flexible macromolecular complexes that are difficult to crystallize. nih.govnih.govutmb.edu This technique involves flash-freezing purified complexes in a thin layer of vitreous ice and then imaging them with an electron microscope. nih.govnih.gov The resulting two-dimensional images are then computationally combined to reconstruct a three-dimensional model.

Cryo-EM has been successfully applied to determine the structures of DNA polymerase holoenzymes in the act of DNA synthesis, providing a dynamic view of how these molecular machines function. nih.govutmb.edu For example, the cryo-EM structure of the eukaryotic DNA polymerase δ holoenzyme bound to DNA and an incoming dCTP (a structural cousin of dTTP) has been resolved at near-atomic resolution. nih.govutmb.edu These structures reveal the intricate network of interactions that ensure the high fidelity of DNA replication and provide a framework for understanding how mutations in these polymerases can lead to diseases like cancer. nih.govutmb.edu Similarly, cryo-EM has been used to visualize the E. coli replicative DNA polymerase in complex with its accessory proteins, revealing how the polymerase is tethered to the DNA. nih.gov

Table 1: Comparison of Structural Biology Techniques for dTTP-Enzyme Complexes
TechniquePrincipleAdvantagesLimitationsKey Insights for dTTP Research
X-ray CrystallographyDiffraction of X-rays by a crystalline sample of the complex. oup.comutmb.eduProvides high-resolution atomic details of the binding site. nih.govresearchgate.netRequires well-ordered crystals, which can be challenging to obtain for large or flexible complexes. oup.comPrecise geometry of dTTP binding, identification of key interacting residues, mechanism of inhibition. nih.govpnas.org
Cryo-Electron Microscopy (Cryo-EM)Imaging of flash-frozen complexes in vitreous ice using an electron microscope. nih.govnih.govCan study large, flexible, and heterogeneous complexes in a near-native state without the need for crystallization. nih.govnih.govHistorically lower resolution than X-ray crystallography, although recent advances have narrowed this gap. nih.govOverall architecture of large polymerase complexes with dTTP, conformational changes during DNA synthesis. nih.govutmb.edu

Computational Modeling and Simulation of dTTP Metabolism and Molecular Interactions

Computational approaches have become indispensable tools for studying the dynamic nature of dTTP metabolism and its interactions with enzymes. Molecular dynamics (MD) simulations and other computational models provide insights that are often inaccessible through experimental methods alone. nih.govyoutube.com

Molecular Dynamics (MD) Simulations allow researchers to simulate the movement of atoms in a dTTP-enzyme complex over time. nih.govyoutube.comyoutube.com By solving Newton's equations of motion for the system, MD simulations can reveal the dynamic behavior of the complex, including conformational changes, binding and unbinding events, and the role of individual amino acid residues in substrate recognition and catalysis. youtube.comnih.gov

For example, MD simulations have been used to investigate the binding of dTTP to the enzyme YhdE, a dTTPase. acs.org These simulations have suggested that the enzyme exists in open and closed conformations, with the open state being favorable for dTTP binding and the closed state for the catalytic reaction. acs.org Similarly, MD simulations have been employed to study the molecular basis of dNTP selectivity in human terminal deoxynucleotidyltransferase (TdT), an enzyme that shows a preference for certain dNTPs. nih.gov The simulations revealed that the formation of stable hydrogen bonds between the nitrogenous base of the dNTP and specific amino acid residues is crucial for this selectivity. nih.gov

Table 2: Computational Approaches in dTTP Research
MethodDescriptionApplications in dTTP ResearchKey Findings
Molecular Dynamics (MD) SimulationsSimulates the time-dependent behavior of a molecular system. nih.govyoutube.comInvestigating dTTP binding to enzymes, studying conformational changes, understanding inhibitor mechanisms. nih.govacs.orgRevealed the dynamic nature of enzyme active sites and the importance of specific residues for dTTP recognition and catalysis. nih.govacs.org
Computational Pathway AnalysisReconstructs and analyzes metabolic networks. osti.govPredicting the effects of genetic or chemical perturbations on dTTP pools, identifying potential drug targets. osti.govProvided a systems-level view of dNTP metabolism and its integration with other cellular pathways. osti.gov

Emerging Technologies for High-Resolution Analysis of Nucleotide Metabolism

The accurate quantification and spatial localization of dTTP and other nucleotides within cells are crucial for understanding their metabolic regulation. Several emerging technologies are providing unprecedented resolution in this area.

High-Throughput Screening (HTS) using fluorescent nucleoside analogues is a powerful approach for identifying inhibitors of enzymes involved in nucleotide metabolism. nih.gov This technique involves designing and synthesizing nucleoside analogues that become fluorescent upon binding to their target enzyme. nih.gov This allows for the rapid screening of large libraries of small molecules to identify potential drug candidates that compete with the fluorescent probe for binding to the enzyme. nih.govacs.org

Advanced Mass Spectrometry (MS) Techniques have revolutionized the quantitative analysis of dNTPs. metwarebio.comcreative-proteomics.comcreative-proteomics.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for measuring the levels of dNTPs in biological samples. metwarebio.comcreative-proteomics.com This technique separates the different dNTPs by liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio. metwarebio.comcreative-proteomics.com Stable isotope resolved metabolomics, which uses isotopically labeled precursors, allows for the simultaneous quantification and tracing of dNTP metabolic pathways. biorxiv.org

Mass Spectrometry Imaging (MSI) is an exciting new technology that allows for the visualization of the spatial distribution of molecules, including nucleotides, within tissues and even single cells at subcellular resolution. biorxiv.org This technique provides a "molecular microscope" to see where dTTP is localized within a cell and how its distribution changes in response to different stimuli or in disease states. biorxiv.org

Table 3: Emerging Technologies for Nucleotide Metabolism Analysis
TechnologyPrincipleApplication to dTTP Research
High-Throughput Screening with Fluorescent Nucleoside AnaloguesUtilizes environment-sensitive fluorescent probes that change their fluorescence upon binding to a target enzyme. nih.govRapidly screen for inhibitors of enzymes in the dTTP synthesis pathway. nih.govacs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates and quantifies molecules based on their physicochemical properties and mass-to-charge ratio. metwarebio.comcreative-proteomics.comcreative-proteomics.comAccurate quantification of dTTP pools in cells and tissues. metwarebio.comcreative-proteomics.com
Mass Spectrometry Imaging (MSI)Generates images of the spatial distribution of molecules in a sample. biorxiv.orgVisualize the subcellular localization of dTTP. biorxiv.org

Unresolved Questions and Future Avenues in Thymidine 5'-triphosphate Research

Despite significant progress, many questions regarding the roles of dTTP remain unanswered, opening up exciting avenues for future research.

One of the key unresolved questions is the precise mechanism of DNA replication fidelity . nih.gov While the importance of Watson-Crick base pairing is well-established, the high accuracy of DNA polymerases suggests that other factors, such as the shape and steric complementarity of the incoming nucleotide, also play a crucial role. nih.gov Further investigation into the structural dynamics of DNA polymerase-dTTP complexes will be essential to fully understand this process. mdpi.com

The consequences of dNTP pool imbalances are another area of active investigation. oup.comnih.govnih.gov Altered dNTP levels have been linked to increased mutation rates and genome instability, which are hallmarks of cancer. oup.comnih.govnih.govresearchgate.net Understanding how cells sense and respond to changes in dNTP pools, and how these pathways are dysregulated in cancer, could lead to the development of new therapeutic strategies. nih.govresearchgate.netfrontiersin.orgfrontiersin.org For example, targeting the enzymes involved in dNTP synthesis is a well-established anti-cancer strategy, and a deeper understanding of the underlying metabolic vulnerabilities could lead to more effective and personalized treatments. nih.govresearchgate.netfrontiersin.org

Q & A

Basic: What are the optimal storage conditions for Thymidine 5'-triphosphate tetrasodium salt to maintain stability in laboratory settings?

Thymidine 5'-triphosphate tetrasodium salt should be stored at –20°C in tightly sealed, light-resistant containers. Its stability in aqueous solutions (up to 10 mg/mL in water) is enhanced by its tetrasodium formulation, which reduces degradation by ribonucleases compared to trisodium salts. Avoid freeze-thaw cycles, as repeated freezing may precipitate the compound. For long-term storage, lyophilized powder is recommended .

Basic: How can researchers verify the purity and structural integrity of Thymidine 5'-triphosphate tetrasodium salt?

Analytical techniques include:

  • Reverse-phase HPLC with UV detection (λmax ~267 nm for thymidine derivatives) to assess purity.
  • Mass spectrometry (MS) for molecular weight confirmation (expected ~595.18 g/mol for tetrasodium salt).
  • Nuclear magnetic resonance (NMR) to validate the triphosphate backbone and sodium coordination. Cross-referencing absorbance spectra (ε ~9.6–13.7 mmol⁻¹cm⁻¹ at pH 7) with literature ensures consistency .

Advanced: What experimental strategies mitigate Thymidine 5'-triphosphate tetrasodium salt degradation in enzymatic assays?

  • Add ribonuclease inhibitors (e.g., RiboLock) to protect the triphosphate moiety.
  • Optimize buffer conditions : Use 1–2 mM Mg²⁺ to stabilize the nucleotide-enzyme complex while avoiding excess magnesium, which may promote hydrolysis.
  • Include chelating agents (e.g., EDTA) at low concentrations (0.1–0.5 mM) to sequester contaminating metal ions that catalyze degradation .

Basic: What role does Thymidine 5'-triphosphate tetrasodium salt play in DNA synthesis applications?

It serves as a critical substrate for DNA polymerases in PCR, reverse transcription, and primer extension assays. Its incorporation into DNA requires complementary deoxyadenosine triphosphate (dATP) pairing during replication. Standard protocols use 200–500 µM concentrations in reaction mixes, adjusted based on polymerase fidelity requirements .

Advanced: How does sodium ion stoichiometry affect Thymidine 5'-triphosphate tetrasodium salt’s biochemical activity?

The tetrasodium formulation improves solubility and ionic strength compatibility in high-salt buffers (e.g., PCR master mixes). Compared to trisodium salts, the additional sodium ion reduces aggregation and enhances stability in aqueous solutions. However, excessive sodium (>150 mM) may inhibit some DNA polymerases, necessitating optimization for specific assays .

Advanced: How to design a radioactive tracer study using [³H]-labeled Thymidine 5'-triphosphate tetrasodium salt?

  • Labeling protocol : Incorporate [³H]-dTTP (e.g., 10–25 Ci/mmol) into DNA synthesis assays. Use scintillation counting to quantify incorporation rates.
  • Controls : Include cold (unlabeled) dTTP to distinguish nonspecific binding.
  • Applications : Track DNA replication in cell-free systems or monitor nucleotide excision repair mechanisms in vitro. Ethanol:water (1:1) is a common solvent for labeled derivatives .

Basic: What analytical techniques quantify Thymidine 5'-triphosphate tetrasodium salt in biological mixtures?

  • UV spectrophotometry : Measure absorbance at 267 nm (ε = ~9.6 mmol⁻¹cm⁻¹) with correction for background interference.
  • Enzymatic assays : Couple with pyrophosphate-dependent enzymes (e.g., luciferase) to quantify ATP contamination or hydrolysis products.
  • Capillary electrophoresis : Resolve dTTP from other dNTPs using borate buffers at pH 9.2 .

Advanced: How does Thymidine 5'-triphosphate tetrasodium salt modulate purinergic signaling in pharmacological studies?

While primarily a DNA precursor, dTTP may interact with P2X/P2Y receptors at high concentrations (≥100 µM). For example:

  • P2X7 receptor inhibition : Test dTTP in calcium flux assays using HEK293 cells expressing recombinant receptors.
  • Competitive binding : Compare efficacy against ATP or UTP using radiolabeled ligands (e.g., [³²P]-ATP). Note that dTTP’s affinity is typically lower than ATP .

Basic: What are the solubility limits of Thymidine 5'-triphosphate tetrasodium salt in common buffers?

It is fully soluble in water (≥10 mg/mL) and compatible with Tris-HCl (pH 7–8.5) and phosphate buffers. Avoid acidic conditions (pH <6), which protonate the triphosphate group, reducing solubility. Inorganic solvents (e.g., DMSO) are not recommended due to precipitation risks .

Advanced: How to troubleshoot mismatched incorporation rates of Thymidine 5'-triphosphate tetrasodium salt in PCR?

  • Verify Mg²⁺ concentration : Adjust from 1.5–3.0 mM to optimize polymerase activity.
  • Check dNTP ratios : Imbalanced dTTP:dATP/dCTP/dGTP ratios (>1:1) introduce errors.
  • Assess primer-template mismatches : Use bioinformatics tools (e.g., NCBI Primer-BLAST) to minimize secondary structures. Include internal controls (e.g., plasmid DNA) to validate amplification efficiency .

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